molecular formula C10H19N5O B2409393 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 870514-12-8

3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2409393
CAS No.: 870514-12-8
M. Wt: 225.296
InChI Key: YNKFCAAIZTXVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It contains a pyrazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms The compound also features an amino group, a dimethylamino propyl chain, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Attachment of the dimethylamino propyl chain: This step involves the reaction of the pyrazole derivative with a dimethylamino propyl halide in the presence of a base.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: This compound has a similar dimethylamino propyl chain but differs in the presence of a methacrylamide group instead of a pyrazole ring.

    3,3’-iminobis(N,N-dimethylpropylamine): This compound contains a similar dimethylamino propyl chain but lacks the pyrazole ring and carboxamide group.

Uniqueness

3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-amino-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)8-7-9(11)13-15(8)3/h7H,4-6H2,1-3H3,(H2,11,13)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFCAAIZTXVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.